alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol propanoate (ester) alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol propanoate (ester)
Brand Name: Vulcanchem
CAS No.: 149848-06-6
VCID: VC0116023
InChI: InChI=1S/C23H30N2O2/c1-2-23(26)27-22(21-11-7-4-8-12-21)13-14-24-15-17-25(18-16-24)19-20-9-5-3-6-10-20/h3-12,22H,2,13-19H2,1H3
SMILES: CCC(=O)OC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C23H30N2O2
Molecular Weight: 366.5 g/mol

alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol propanoate (ester)

CAS No.: 149848-06-6

Main Products

VCID: VC0116023

Molecular Formula: C23H30N2O2

Molecular Weight: 366.5 g/mol

alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol propanoate (ester) - 149848-06-6

CAS No. 149848-06-6
Product Name alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol propanoate (ester)
Molecular Formula C23H30N2O2
Molecular Weight 366.5 g/mol
IUPAC Name [3-(4-benzylpiperazin-1-yl)-1-phenylpropyl] propanoate
Standard InChI InChI=1S/C23H30N2O2/c1-2-23(26)27-22(21-11-7-4-8-12-21)13-14-24-15-17-25(18-16-24)19-20-9-5-3-6-10-20/h3-12,22H,2,13-19H2,1H3
Standard InChIKey ODKAMRRMPFSOHW-UHFFFAOYSA-N
SMILES CCC(=O)OC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CCC(=O)OC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
Synonyms [3-(4-benzylpiperazin-1-yl)-1-phenyl-propyl] propanoate
PubChem Compound 3073537
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator